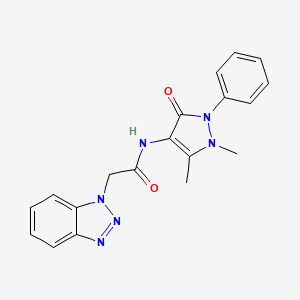![molecular formula C24H29Cl2N3O2 B2524918 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216852-14-0](/img/structure/B2524918.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound. Known for its multifaceted roles in scientific research, its applications span from medicinal chemistry to material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:
The formation of 1,1'-Biphenyl-4-ol through a Suzuki coupling reaction between 4-bromobiphenyl and phenylboronic acid.
The alkylation of the resulting biphenyl-4-ol with 3-bromopropanol to yield 1-([1,1'-biphenyl]-4-yloxy)propan-2-ol.
Subsequent nucleophilic substitution with 4-(pyridin-2-yl)piperazine leads to the final product. Industrial Production Methods: In an industrial setting, optimizations like continuous flow reactions and catalyst recycling are employed to enhance yields and reduce costs.
化学反応の分析
Types of Reactions: It undergoes various chemical reactions including:
Oxidation: reactions, typically forming quinone derivatives when reacting with strong oxidizing agents.
Reduction: reactions, such as the reduction of the biphenyl moiety to the corresponding cyclohexane derivative.
Substitution: reactions, where the piperazine ring can undergo alkylation or acylation. Common Reagents and Conditions: These reactions often require reagents like potassium permanganate for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution. Major Products: Depending on the reaction conditions, products may include hydroxylated, alkylated, or acylated derivatives, each with potential different functional properties.
科学的研究の応用
Chemistry: Serves as a precursor or intermediate in the synthesis of more complex molecules. Biology: Used in studies related to receptor binding and neurotransmitter modulation. Medicine: Potential use in developing novel therapeutic agents for neurological conditions. Industry: Applied in the creation of advanced materials with unique electronic or photonic properties.
作用機序
The compound exerts its effects primarily through binding to specific molecular targets. The biphenyl and pyridinyl groups are crucial for its interaction with biological macromolecules, influencing pathways involved in neurotransmission and receptor signaling.
類似化合物との比較
Comparison: Similar compounds include 1-(4-hydroxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol and 1-(4-fluorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol. Uniqueness: The presence of both the biphenyl and pyridinyl groups in this compound sets it apart, offering a unique combination of properties that is valuable for diverse applications. Similar Compounds:
1-(4-Hydroxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol
1-(4-Fluorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol
1-(3-Chlorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol
So, there you have it: a deep dive into the fascinating world of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride. Hope this satisfies your curiosity!
特性
IUPAC Name |
1-(4-phenylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2.2ClH/c28-22(18-26-14-16-27(17-15-26)24-8-4-5-13-25-24)19-29-23-11-9-21(10-12-23)20-6-2-1-3-7-20;;/h1-13,22,28H,14-19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDHYKQUWVGNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=N4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
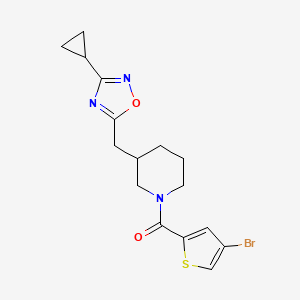
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)
![N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2524843.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2524844.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)
![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2524846.png)
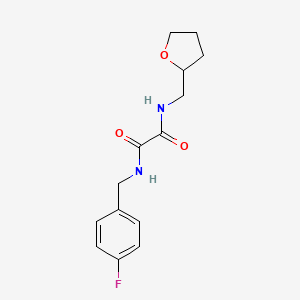
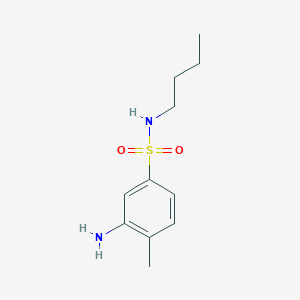

![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)
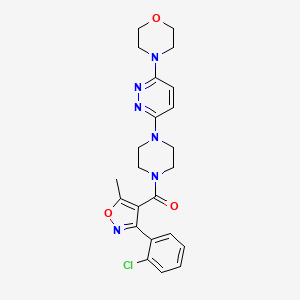
![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
